O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate
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Overview
Description
O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate is a complex organic compound with a unique structure that includes both sulfonyl and carbamothioate groups
Preparation Methods
The synthesis of O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways. In industry, it may be used in the production of specialized materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other sulfonyl or carbamothioate-containing molecules
Properties
IUPAC Name |
O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-13(2)22-17(23)18-16(14-9-5-3-6-10-14)19-24(20,21)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESYKZWPMFSFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=S)N/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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